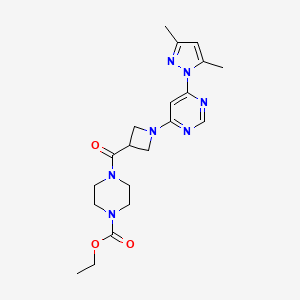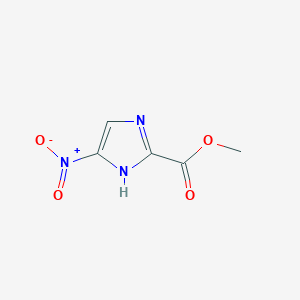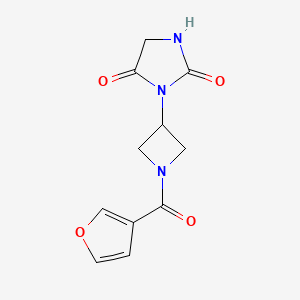![molecular formula C17H17N3O B2795845 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide CAS No. 892225-38-6](/img/structure/B2795845.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide, also known as IPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPB is a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as DNA damage response, circadian rhythm regulation, and Wnt signaling pathway.
Scientific Research Applications
Synthesis and Structural Insights
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide, as part of the imidazo[1,2-a]pyridine derivatives, is a compound of interest in the field of synthetic organic chemistry due to its utility as a core structure in the synthesis of various heterocyclic compounds. Research has highlighted the facile and convenient synthesis of these derivatives, incorporating the imidazo[1,2-a]pyridine moiety, which plays significant roles in chemical applications and as core fragments in drug molecules. For instance, derivatives have been synthesized through reactions involving versatile, readily accessible precursors, demonstrating the compound's relevance in the synthesis of pyrazole, pyridine, and other heterocycles (Kheder, Mabkhot, & Farag, 2008; Darwish, Kheder, & Farag, 2010).
Additionally, the structural analysis of imidazo[1,2-a]pyridine derivatives through X-ray crystallography has provided insights into their molecular configurations, aiding in the understanding of their chemical behavior and potential applications (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Pharmacological Properties and Therapeutic Potential
The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, with these compounds showing promise in various therapeutic areas. Their versatility as enzyme inhibitors, receptor ligands, and anti-infectious agents underlines the potential of this compound derivatives in medicinal chemistry. This highlights the ongoing interest in exploring these compounds for new drug development and their broad applications in pharmacology (Enguehard-Gueiffier & Gueiffier, 2007).
Furthermore, imidazo[1,2-a]pyridine scaffolds have been identified as promising candidates for developing new therapeutic agents, with activities ranging from anticancer to antimicrobial and antiviral effects. The modification of this scaffold has led to the discovery of novel compounds with significant biological activities, suggesting a fruitful area for future research in drug discovery (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to interact with various targets such as cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
Compounds in the imidazo[1,2-a]pyridine class generally exert their effects by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been known to influence various biochemical pathways depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridines have been known to exhibit diverse bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-6-17(21)18-14-8-5-7-13(11-14)15-12-20-10-4-3-9-16(20)19-15/h3-5,7-12H,2,6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMUITYJQJKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)



![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)



![N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2795778.png)

![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)
